1,1-Diethylthiourea

Description

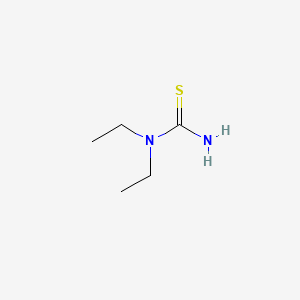

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-diethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLHIRFQKMVKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870449 | |

| Record name | N,N-Diethylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7204-46-8 | |

| Record name | N,N-Diethylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007204468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7204-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-diethylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11C3P5I496 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1,1 Diethylthiourea

Diverse Synthetic Approaches to 1,1-Diethylthiourea

The synthesis of this compound and its derivatives can be achieved through various chemical strategies, ranging from conventional methods to more modern, microwave-assisted techniques.

The traditional and most common method for synthesizing thiourea (B124793) derivatives involves the reaction of amines with carbon disulfide. organic-chemistry.orgresearchgate.net For this compound, this involves the reaction of diethylamine (B46881) with carbon disulfide. This method is analogous to the synthesis of other thioureas, such as ethylene (B1197577) thiourea from ethylenediamine (B42938) and carbon disulfide. orgsyn.org The general process for creating N,N'-diethylthiourea involves reacting ethylamine (B1201723) with carbon disulfide. iarc.fr

The reaction between amines and carbon disulfide in an aqueous medium provides an efficient and environmentally friendlier route to substituted thiourea derivatives. organic-chemistry.org This approach is effective for aliphatic primary amines, yielding various di- and trisubstituted thioureas. organic-chemistry.org The process is believed to proceed through a dithiocarbamate (B8719985) intermediate. organic-chemistry.orggoogle.com For instance, reacting diethylamine with carbon disulfide and sodium hydroxide (B78521) in water produces sodium diethyldithiocarbamate, which can then react with a primary amine to form a trisubstituted thiourea. organic-chemistry.org

A study detailed a one-pot synthesis of symmetrical and asymmetrical thioureas by reacting an amine, carbon disulfide, and an oxidant like hydrogen peroxide in water. researchgate.net The mechanism involves the initial formation of a dithiocarbamate from the amine and carbon disulfide. researchgate.net

| Reactants | Product | Method | Reference |

| Diethylamine, Carbon Disulfide | This compound | Conventional Synthesis | organic-chemistry.org |

| Ethylamine, Carbon Disulfide | N,N'-Diethylthiourea | Conventional Synthesis | iarc.fr |

| Ethylenediamine, Carbon Disulfide | Ethylene thiourea | Conventional Synthesis | orgsyn.org |

| Amines, Carbon Disulfide, Oxidant (e.g., H2O2) | Symmetrical/Asymmetrical Thioureas | One-pot Synthesis in Water | researchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govcem.com

A notable example is the condensation of this compound with 4-methylbenzoic acid to produce 1-(4′-methylbenzoyl)-3,3-diethylthiourea. tandfonline.comresearchgate.net This reaction was carried out in an open vessel using a domestic microwave oven, with potassium fluoride (B91410) on alumina (B75360) as a solid support and catalytic amounts of N,N-dimethylformamide. tandfonline.comresearchgate.net The yields obtained through this microwave-assisted method were significantly improved compared to classical synthetic approaches. tandfonline.comresearchgate.netresearchgate.net

Microwave irradiation has been successfully employed in the synthesis of various heterocyclic compounds and other organic molecules, demonstrating its versatility and efficiency. nih.govresearchgate.net The benefits of microwave-assisted synthesis include faster reaction rates, higher yields, and often increased product purity. nih.gov

| Reactants | Product | Conditions | Reference |

| This compound, 4-methylbenzoic acid | 1-(4′-methylbenzoyl)-3,3-diethylthiourea | Microwave irradiation, KF-Alumina, DMF (catalyst) | tandfonline.comresearchgate.net |

The formation of thioureas from amines and carbon disulfide is proposed to proceed through a dithiocarbamate intermediate. organic-chemistry.orgresearchgate.net In an aqueous medium, the reaction of a secondary amine like diethylamine with carbon disulfide in the presence of a base (e.g., sodium hydroxide) yields a sodium dialkyldithiocarbamate. organic-chemistry.org This intermediate can then react with a primary amine to form the corresponding trisubstituted thiourea. organic-chemistry.org

Quantum theoretical studies have been conducted to investigate the reaction mechanisms between thiourea derivatives, such as dimethylthiourea and diethylthiourea, and hydroxyl radicals. researchgate.netresearchgate.net These studies explore pathways like direct hydrogen atom abstraction and addition-elimination mechanisms to understand the reactivity and kinetic properties of the species involved. researchgate.netresearchgate.net

The synthesis of symmetrical and asymmetrical thioureas in a one-pot reaction involving an amine, carbon disulfide, and an oxidant in water has also been mechanistically studied. researchgate.net The proposed mechanism is supported by the isolation and structural determination of reaction intermediates. researchgate.net

Chemical Reactivity and Derivatization of this compound

This compound, as a thiourea derivative, exhibits characteristic nucleophilic and electrophilic properties and serves as a versatile building block in the synthesis of various heterocyclic compounds through cyclization reactions.

Thioureas are known to undergo nucleophilic reactions. smolecule.com The sulfur atom in the thiocarbonyl group can act as a nucleophile. The nitrogen atoms can also exhibit nucleophilicity. The reactivity of indole (B1671886), another electron-rich heterocycle, is dominated by electrophilic substitution reactions, with the preferred site of attack being the C-3 position due to the stability of the resulting cation. bhu.ac.in

In electrophilic aromatic substitution reactions, the catalyst's role is to convert the reagent into a strong electrophile, which then attacks the π electrons of the aromatic ring. libretexts.org In electrophilic additions to alkenes, an electrophile attacks the pi bond to form a carbocation, which is then attacked by a nucleophile. libretexts.org

This compound is a precursor in various cyclization reactions to form heterocyclic systems. For example, N,N'-diethylthiourea can be used to prepare 2-(ethylimino)-3-ethyl-thiazolidin-4-one through a cyclization reaction with 2-chloroacetic acid. lookchem.comsigmaaldrich.comsigmaaldrich.com

Another example is the reaction of 3-chloro-p-tolylmethylene-1,1-diethylthiourea with lithium diphenylphosphide, which results in a cyclization reaction to form a phosphorous-functionalized isoindole derivative. clockss.orgresearchgate.net The proposed mechanism involves an initial nucleophilic attack of the diphenylphosphido anion, followed by an E/Z imine isomerization and a final electrophilic attack of a carbocation to the aromatic ring. clockss.org

Furthermore, N,N'-diethylthiourea has been used in a one-pot synthesis to produce functionalized ethyl 2,3-dihydro-1,3-thiazole-5-carboxylates by reacting with ethyl acetoacetate (B1235776) and N-bromosuccinamide (NBS). proquest.commdpi.com This method is noted for being efficient and catalyst-free, proceeding under mild conditions with good yields. proquest.commdpi.com

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| N,N'-Diethylthiourea | 2-chloroacetic acid | 2-(Ethylimino)-3-ethyl-thiazolidin-4-one | Cyclization | lookchem.comsigmaaldrich.comsigmaaldrich.com |

| 3-chloro-p-tolylmethylene-1,1-diethylthiourea | lithium diphenylphosphide | 3-(diphenylphosphinothioyl)-6-methyl-3H-isoindol-1-yl-diethylamine | Cyclization | clockss.orgresearchgate.net |

| N,N'-Diethylthiourea | Ethyl acetoacetate, N-bromosuccinamide | Ethyl 2,3-dihydro-1,3-thiazole-5-carboxylate derivative | One-pot Cyclization | proquest.commdpi.com |

Degradation to Isothiocyanates

A significant degradation pathway for this compound involves its decomposition to form ethyl isothiocyanate (EITC). This process is of particular interest in materials science and toxicology, as this compound is used as a vulcanization accelerator in chloroprene (B89495) rubber, commonly known as neoprene.

Research has demonstrated that thiourea compounds present in chloroprene rubber products can degrade into their corresponding isothiocyanates, which act as potent sensitizers. nih.gov The degradation of this compound (often abbreviated as DETU in studies, though this can also refer to the symmetrical N,N'-isomer) to EITC has been confirmed through analytical studies of commercial neoprene products. This decomposition can be induced by heat, with studies showing that EITC is emitted from these materials at temperatures equivalent to that of human skin (35°C to 37°C). nih.govgoogle.com

The process is believed to contribute significantly to cases of allergic contact dermatitis from neoprene-containing items such as medical gear, sports equipment, and wetsuits. google.com The thiourea compound itself is not considered a strong hapten, but its degradation product, EITC, is an extreme sensitizer. Therefore, this compound can act as a prehapten, converting to the actual sensitizing agent upon skin contact due to body temperature. google.com

Analytical methods such as liquid chromatography/mass spectrometry (LC/MS) and solid-phase microextraction/gas chromatography (SPME/GC) have been employed to quantify the presence of this compound in rubber samples and to detect the subsequent emission of ethyl isothiocyanate.

Interactive Data Table: Degradation Studies of this compound in Materials

| Material Source | Detected this compound (DETU) Concentration | Degradation Conditions | Finding | Reference |

| Commercial Chloroprene Products (Medical, Sports, Diving Gear) | 2.7–9.4 µg/cm² | Heating at 37°C | Degradation to Ethyl Isothiocyanate (EITC) was detected. | google.com |

| Chloroprene Rubber Samples | 2–1200 nmol/cm² | Heating at 35°C | Ethyl Isothiocyanate (EITC) was emitted from all samples. | nih.gov |

| Patch-test Preparations | Not Quantified | Room/Body Temperature | Emitted corresponding isothiocyanate; diethylthiourea showed the highest rate of emission compared to diphenyl- and dibutylthiourea. | nih.gov |

Advanced Structural Characterization and Spectroscopic Probes of 1,1 Diethylthiourea

Spectroscopic Analysis of 1,1-Diethylthiourea and its Derivatives

Spectroscopy offers a powerful lens through which to examine the intricacies of this compound at a molecular level. Different spectroscopic techniques probe distinct aspects of the molecule's structure and bonding, collectively painting a comprehensive picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.

In ¹H NMR spectroscopy, the ethyl groups of this compound give rise to distinct signals. For a derivative, 1,1-diethyl-3-(naphthalen-1-yl)thiourea, the four protons of the two methylene (B1212753) groups (-CH2-) appear as a multiplet around 3.83 ppm, while the six protons of the two methyl groups (-CH3) present as a triplet at approximately 1.26 ppm. rsc.org The chemical shifts and splitting patterns are consistent with the ethyl groups being attached to a nitrogen atom.

¹³C NMR spectroscopy provides further confirmation of the molecular structure. In the spectrum of 1,1-diethyl-3-(naphthalen-1-yl)thiourea, the thiocarbonyl carbon (C=S) shows a characteristic resonance at 180.59 ppm. The methylene carbons appear at 44.72 ppm, and the methyl carbons are observed at 12.74 ppm. rsc.org These chemical shifts are indicative of the electronic environment of each carbon atom within the molecule.

Table 1: Representative NMR Data for a this compound Derivative

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₂- | 3.83 |

| ¹H | -CH₃ | 1.26 |

| ¹³C | C=S | 180.59 |

| ¹³C | -CH₂- | 44.72 |

| ¹³C | -CH₃ | 12.74 |

Data for 1,1-diethyl-3-(naphthalen-1-yl)thiourea in DMSO-d6. rsc.org

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. The spectra of this compound and its derivatives are characterized by several key absorption bands.

The N-H stretching vibration in thiourea (B124793) derivatives typically appears as a broad band in the region of 3430–3200 cm⁻¹. nih.gov In the IR spectrum of a cadmium(II) complex of this compound, this band is observed at 3275 cm⁻¹, with a shoulder at 3430 cm⁻¹, indicating the presence of hydrogen bonding. nih.gov The C-H stretching vibrations of the ethyl groups are also observable. nih.gov

The thiocarbonyl (C=S) stretching vibration is a particularly important diagnostic tool. The position of this band can provide insights into the coordination of the thiourea ligand to a metal center. In metal complexes, a shift in the C=S stretching frequency compared to the free ligand can indicate coordination through the sulfur atom. nih.gov

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. For instance, in crystalline 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, a related type of compound, both IR and Raman spectra show characteristic C-H stretching vibrations in the 3108-2860 cm⁻¹ region. scifiniti.com

Table 2: Key IR Absorption Bands for a this compound Complex

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3430-3200 | Stretching | N-H |

| 2974-2872 | Stretching | C-H |

Data for [Cd(detu)₂(OOCCH₃)₂]·H₂O. nih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight of approximately 132.23 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern can provide clues about the molecule's structure. For N,N'-diethylthiourea, a common fragment observed is at m/z 44, corresponding to the [CH₃CH₂NH]⁺ ion. chemicalbook.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental formula. rsc.org

Electrospray ionization (ESI) is a softer ionization technique often used for more fragile molecules and for studying non-covalent complexes. In ESI-MS, this compound is typically observed as the protonated molecule, [M+H]⁺. massbank.eu Collision-induced dissociation (CID) of the [M+H]⁺ ion can be used to generate fragment ions and further probe the structure. For N,N'-diethylthiourea, prominent fragment ions are observed at m/z 46.0651 and 59.9902 in ESI-MS/MS experiments. massbank.eu

Table 3: Mass Spectrometry Data for N,N'-Diethylthiourea

| Ionization Method | Precursor Ion | m/z of Major Fragments |

|---|---|---|

| EI | [C₅H₁₂N₂S]⁺ | 44 |

| ESI-MS/MS | [C₅H₁₂N₂S+H]⁺ | 46.0651, 59.9902 |

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying the formation and properties of metal complexes. The free this compound ligand exhibits characteristic absorption bands in the UV region. Upon coordination to a metal ion, these bands may shift, and new bands, such as d-d transitions or charge-transfer bands, can appear.

For example, the formation of complexes between thiourea derivatives and metal ions like Cu(II), Co(II), and Zn(II) can be monitored by UV-Vis spectroscopy. tandfonline.com The changes in the absorption spectra upon complexation provide evidence for the coordination of the ligand to the metal center. tandfonline.com In the study of a copper complex with an imidazole-based ligand, the UV-Vis spectrum of the complex showed distinct differences from that of the free ligand, indicating the formation of the coordination compound. researchgate.net The appearance of new absorption bands in the visible region for transition metal complexes is often indicative of d-d electronic transitions, which are characteristic of the geometry of the metal center. tandfonline.com

Crystallographic and Conformational Studies of this compound

While spectroscopy provides information about molecular connectivity and electronic structure, X-ray crystallography offers a definitive, three-dimensional view of the molecule's arrangement in the solid state.

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. Several crystal structures of this compound derivatives and their metal complexes have been determined.

For instance, the crystal structure of [Cd(detu)₂(OOCCH₃)₂]·H₂O (where detu = this compound) reveals an octahedral coordination geometry around the cadmium(II) ion. nih.gov The two this compound ligands are monodentate, coordinating through the sulfur atom, and the two acetate (B1210297) ions act as bidentate chelating ligands. nih.gov The crystal structure also reveals a network of hydrogen bonds. nih.gov

In another example, the monoclinic form of dichlorobis(N,N'-diethylthiourea)cobalt(II), [CoCl₂(detu)₂], the cobalt(II) ion exhibits a distorted tetrahedral coordination by two sulfur atoms from the diethylthiourea ligands and two chloride ions. tandfonline.com The asymmetric unit contains two independent complex molecules with different arrangements of the diethylthiourea ligands. tandfonline.com These crystallographic studies provide fundamental insights into the steric and electronic factors that govern the coordination chemistry of this compound.

Table 4: Selected Crystallographic Data for a this compound Complex

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| [CoCl₂(detu)₂] | Monoclinic | P2₁/c | 10.439(2) | 14.964(2) | 24.005(3) | 92.00(1) |

Conformational Analysis and Tautomerism in this compound

The structural flexibility of this compound is primarily governed by hindered rotation around the C-N thioamide bonds and the potential for tautomerism.

Conformational Analysis:

The rotation about the two C-N bonds in N,N'-diethylthiourea gives rise to three possible rotational isomers (rotamers). A variable-temperature nuclear magnetic resonance (NMR) study has shown that at low temperatures, the rotation around these thioamide bonds is slow enough to distinguish different conformers. rsc.org Research indicates the presence of only two of the three potential isomers in both acetone (B3395972) and chloroform (B151607) solutions:

cis-trans: One ethyl group is positioned cis (on the same side) to the sulfur atom, while the other is trans (on the opposite side).

cis-cis: Both ethyl groups are positioned cis to the sulfur atom.

The third possibility, the trans-trans isomer, where both ethyl groups are on the opposite side of the sulfur atom, is not detected. It is presumed to be too sterically hindered to exist in significant amounts. rsc.org The stability of thioamide conformers is a balance between steric effects and electronic interactions, such as hyperconjugation. tsijournals.com The partial double-bond character of the C-N bond, resulting from the delocalization of the nitrogen lone pair electrons into the C=S π-system, is what creates the rotational barrier. rsc.org

Table 1: Observed Rotational Isomers of this compound in Solution

| Isomer Configuration | Position of Ethyl Groups Relative to Sulfur | Experimental Observation |

| cis-trans | One same side, one opposite side | Detected by NMR rsc.org |

| cis-cis | Both on the same side | Detected by NMR rsc.org |

| trans-trans | Both on the opposite side | Not detected; presumed high steric hindrance rsc.org |

Tautomerism:

Like other thioureas, this compound can theoretically exist in a tautomeric equilibrium between the thione (amide) form and the thiol (imidol) form. This is a type of prototropic tautomerism involving the migration of a proton from a nitrogen atom to the sulfur atom, accompanied by a shift in the double bond from C=S to C=N. acs.orgwikipedia.org

Thione Form: (CH3CH2)HN-C(=S)-NH(CH2CH3)

Thiol (Iso-thiourea) Form: (CH3CH2)N=C(-SH)-NH(CH2CH3)

For the parent compound, thiourea, the thione form is overwhelmingly the most stable tautomer in solution. acs.orgwikipedia.org Theoretical calculations show a significant Gibbs free energy difference favoring the thione form. acs.org This preference is generally observed for thiourea derivatives. The higher tendency of sulfur to donate an electron compared to oxygen makes the thioamide group more labile than the corresponding amide group in ureas. tsijournals.com While tautomerization can be influenced by substitution and solvent effects, for symmetrically substituted thioureas like this compound, the thione form is considered the predominant and most stable species under normal conditions. tsijournals.comacs.org

Advanced Analytical Techniques for this compound Detection and Quantification

The accurate detection and quantification of this compound are crucial in various applications, from industrial process monitoring to environmental and biological studies. Advanced analytical methods, particularly chromatography and electrochemical sensing, provide the necessary sensitivity and selectivity.

Chromatographic Methods for this compound Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of thiourea compounds. Methods have been developed for the isolation, identification, and determination of this compound in complex matrices such as rat plasma and industrial products. iarc.fr

A specific reverse-phase HPLC method allows for the effective separation of this compound. sielc.com This method can be scaled for preparative separations to isolate impurities and is also suitable for pharmacokinetic studies. sielc.com Another reported technique is "salting out chromatography," which has been successfully applied to the analysis of field soil samples containing the compound. echemi.comnih.gov

Table 2: Example HPLC Method for this compound Analysis

| Parameter | Condition | Notes |

| Column | Newcrom R1 | A specialized reverse-phase column with low silanol (B1196071) activity. sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | A typical reverse-phase mobile phase providing good separation. sielc.com |

| Detection | UV Detection | Commonly used for thioureas. iarc.fr |

| Alternative Mobile Phase | Formic Acid instead of Phosphoric Acid | Used for applications requiring Mass Spectrometry (MS) compatibility. sielc.com |

Electrochemical Sensing of this compound

Electrochemical methods offer a rapid and highly sensitive alternative for the determination of thiourea derivatives. Cyclic Voltammetry Stripping (CVS) has been investigated for monitoring the concentration of additives, including this compound (DETU), in industrial copper plating baths. semanticscholar.org

In this application, the electrochemical behavior of thiourea can be dependent on concentration and potential, which may interfere with response signals. Research has shown that the addition of polyethylene (B3416737) glycol (PEG) to the solution suppresses this undesirable behavior, leading to a significant improvement in the accuracy of the CVS measurement. Using this modified dilution titration (DT-CVS) method, the error in determining the concentration of this compound was reduced from 15.0% to within 6.00%. semanticscholar.org The technique involves monitoring the stripping charge after periodically adding a standard solution to the sample. semanticscholar.org While some sensors have been developed using related compounds like N,N'-diphenylthiourea, the principles of using thiourea derivatives as electrode modifiers are broadly applicable. nih.govuobasrah.edu.iq

Applications of 1,1 Diethylthiourea in Non Biomedical Research Domains

1,1-Diethylthiourea in Catalysis and Chemical Transformations

This compound and its structural analogs have demonstrated potential in both organocatalysis and as modulators in metal-catalyzed reactions. The presence of the thiourea (B124793) moiety is central to its catalytic activity.

Thiourea-based organic molecules are recognized for their excellent catalytic activity in a variety of chemical transformations, which is attributed to their ability to activate substrates through a distinctive double hydrogen-bonding mechanism. rsc.org This dual activation of both the electrophile and the nucleophile has garnered significant interest, particularly in asymmetric multicomponent reactions. rsc.orgsemanticscholar.org Chiral organic molecules containing a thiourea backbone are well-established catalysts for the enantioselective synthesis of diverse products. rsc.org While specific studies focusing solely on this compound as an organocatalyst are not extensively detailed in the reviewed literature, the general principles of thiourea catalysis suggest its potential in this area. It is proposed that in certain reactions, such as glycosylations, thioureas may operate through a Brønsted acid/base-type mechanism rather than the double-hydrogen bonding model. nih.gov The development of new optically active organocatalysts, including those based on thiourea, continues to be an area of active research. nih.gov

The interaction between thiourea-based organocatalysts and metal complexes has been explored, revealing a synergistic effect in asymmetric catalysis. researchgate.net For instance, gold(I) has been shown to activate thiourea catalysts, leading to a more acidic and rigid catalytic complex than the thiourea alone. researchgate.net This metal-assisted activation of thiourea organocatalysts has been demonstrated to enhance the efficiency of reactions such as the asymmetric Friedel-Crafts alkylation of indole (B1671886) with nitrostyrene. researchgate.net The cooperative effects between the chiral thiourea and the metal result in better outcomes than what is achieved by each component separately. researchgate.net This suggests that this compound could be employed to modulate the activity and selectivity of metal-catalyzed transformations.

Role of this compound in Materials Science and Engineering

In the realm of materials science, this compound finds application as both a crucial additive in polymer processing and as a precursor for the synthesis of advanced nanomaterials.

This compound is primarily used in the rubber industry as a vulcanization accelerator, particularly for polychloroprene (neoprene), ethylene-propylene-diene, and chlorobutyl rubbers. who.int The addition of diethylthiourea speeds up the vulcanization process, resulting in a more stable, tougher, and more pliable rubber product. dermnetnz.org Thiourea-based accelerators are noted for their unique effects on the vulcanization of chloroprene (B89495) rubber, yielding materials with good tensile strength, hardness, and compression set properties. kerton-industry.comgreenchemintl.com Compared to other accelerators like NA-22, diethylthiourea offers faster scorching and vulcanization with better vulcanization flatness. kerton-industry.comgreenchemintl.com It disperses easily and does not lead to blooming. kerton-industry.comgreenchemintl.com In some cases, it can also act as an activator for other types of accelerators and exhibits an antioxidant effect in various rubbers. kerton-industry.comgreenchemintl.com

Beyond its role as an additive, thiourea derivatives are being investigated as potential functional monomers for the creation of molecularly imprinted polymers (MIPs). nih.gov These polymers are designed to selectively recognize and bind to specific target molecules. nih.gov

Table 1: Applications of this compound in Rubber Vulcanization

| Rubber Type | Role of this compound | Resulting Properties |

| Polychloroprene (Neoprene) | Primary Accelerator | Enhanced stability, toughness, and pliability. dermnetnz.org |

| Chloroprene Rubber | Accelerator | Good tensile strength, hardness, and compression set. kerton-industry.comgreenchemintl.com |

| Butyl Rubber | Accelerator | Improved vulcanization characteristics. kerton-industry.com |

| EPDM Rubber | Vulcanization Activator | Enhanced crosslinking efficiency. kerton-industry.com |

| Natural Rubber, Nitrile Rubber, Styrene-Butadiene Rubber | Antioxidant | Improved resistance to oxidation. kerton-industry.com |

Disubstituted thioureas, including this compound, serve as effective and highly reactive sulfur sources in the synthesis of metal sulfide (B99878) nanoparticles, such as quantum dots (QDs). nih.govresearchgate.netrsc.org In a one-pot synthesis conducted in an organic medium, substituted thioureas enable the formation of size- and emission-tunable cadmium telluride sulfide (CdTeS) QDs. nih.govresearchgate.netrsc.org The manipulation of precursor ratios allows for the gram-scale synthesis of these nanomaterials with high photoluminescence quantum yields. nih.govresearchgate.netrsc.org The use of thiourea as a sulfur source has also been reported in the synthesis of other metal sulfide nanoparticles, including those of copper, molybdenum, tungsten, and ruthenium, via hydrothermal methods. nih.gov The reactivity of substituted thiourea compounds can be tuned by altering the organic substituents, which in turn allows for control over the nucleation and growth mechanisms of the nanoparticles. researchgate.net

Table 2: this compound in Nanomaterial Synthesis

| Nanomaterial | Role of this compound | Synthesis Method | Key Findings |

| CdTeS Quantum Dots | Sulfur Source | One-pot synthesis in organic medium | Enables formation of size- and emission-tunable QDs with high photoluminescence. nih.govresearchgate.netrsc.org |

| Metal Sulfide Nanoparticles (CuS, MoS₂, WS₂, RuS₂) | Sulfur Source | Hydrothermal Synthesis | Acts as a precursor for the formation of various metal sulfide nanostructures. nih.gov |

This compound in Corrosion Inhibition Studies

Thiourea and its derivatives are well-documented corrosion inhibitors for various metals and alloys in different corrosive environments. ampp.organalis.com.myca.govjmaterenvironsci.com The inhibitory action of these compounds is attributed to their adsorption onto the metal surface, forming a protective film. jmaterenvironsci.comresearchgate.net This film acts as a barrier, preventing the interaction of the metal with corrosive species in the medium. jmaterenvironsci.com The effectiveness of thiourea derivatives as corrosion inhibitors is influenced by factors such as their concentration, the nature of the metal, and the composition of the corrosive solution. ampp.orgjmaterenvironsci.com

The presence of sulfur and nitrogen atoms with lone pair electrons in the thiourea molecule facilitates its adsorption onto the metal surface through the formation of coordinate covalent bonds. jmaterenvironsci.com Studies have shown that alkyl-N-substituted thioureas can be more effective inhibitors than their aryl-N-substituted counterparts due to the inductive effect of the alkyl group on the sulfur atom. ampp.org The adsorption of thiourea derivatives on steel surfaces has been found to follow the Langmuir adsorption isotherm. ampp.org In acidic media, these compounds can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. ampp.org

Table 3: Corrosion Inhibition Properties of Thiourea Derivatives

| Metal/Alloy | Corrosive Medium | Inhibition Mechanism | Key Observations |

| Mild Steel | 1 N H₂SO₄ | Adsorption, blocking of active sites | Inhibition efficiency increases with concentration and molecular weight. ampp.org |

| Aluminum | Sodium Hydroxide (B78521) Solution | Formation of a protective film through adsorption | Reduces the corrosion rate of aluminum in alkaline solutions. researchgate.net |

| Armco Iron | 0.5M H₂SO₄ | Adsorption on the electrode surface | Effectiveness increases with concentration up to a certain point. jmaterenvironsci.com |

This compound in Coordination Chemistry

While research on the parent this compound as a ligand is limited, derivatives such as 1-acyl-3,3-diethylthioureas have been successfully employed in the formation of metal complexes. These studies provide insight into the ligand properties and coordination behavior of the this compound moiety.

The 1,1-diethyl-3-acylthiourea derivative, specifically 1,1-diethyl-3-(4-methoxybenzoyl)thiourea, has been shown to act as a bidentate (O,S) chelating ligand. In this coordination mode, the metal center binds to both the carbonyl oxygen atom and the thiocarbonyl sulfur atom, forming a stable six-membered ring. This chelation is a key feature of its ligand properties.

The molecule contains multiple donor atoms, but the O,S chelation appears to be the preferred mode of binding for certain transition metals like Nickel(II) and Cobalt(III). The structure of the ligand, with the bulky diethyl groups on one nitrogen and the acyl group on the other, influences the steric and electronic environment around the coordinating atoms. The planarity of the 4-methoxybenzamide (B147235) and thiourea fragments is a significant structural characteristic. In the crystalline state of 1,1-diethyl-3-(4-methoxybenzoyl)thiourea, these two planar groups are twisted relative to each other.

The synthesis of ligands like 1,1-diethyl-3-(4-methoxybenzoyl)thiourea has been reported, providing a pathway to their corresponding metal complexes. The synthesis of the ligand involves a multi-step process.

Synthesis of 1,1-diethyl-3-(4-methoxybenzoyl)thiourea: A solution of 4-methoxybenzoyl chloride in acetone (B3395972) is added to an equimolar solution of ammonium (B1175870) thiocyanate (B1210189) in acetone. The resulting mixture is stirred, after which diethylamine (B46881) is added slowly. The reaction is stirred for a few hours at room temperature. The final product is precipitated by pouring the mixture into an ice-water bath, filtered, and recrystallized to obtain crystals suitable for analysis.

This ligand has been used to form stable complexes with metals such as Nickel(II) and Cobalt(III). Characterization of these complexes reveals specific coordination geometries. For instance, with Ni(II), a square planar geometry is formed, while with Co(III), a tetrahedral complex is observed.

The characterization of the parent ligand, 1,1-diethyl-3-(4-methoxybenzoyl)thiourea, has been thoroughly conducted using single-crystal X-ray diffraction, providing detailed structural information.

Interactive Table: Crystallographic Data for 1,1-Diethyl-3-(4-methoxybenzoyl)thiourea

| Parameter | Value |

|---|---|

| Chemical Formula | C13H18N2O2S |

| Formula Weight | 266.36 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.9024 (5) |

| b (Å) | 10.0095 (4) |

| c (Å) | 20.8585 (11) |

| β (°) | 90.00 |

| Volume (ų) | 2693.8 (2) |

| Z | 8 |

The structural analysis confirms key bond lengths and the dihedral angle between the benzoyl and thiourea fragments, which are crucial for understanding its coordination behavior.

Interactive Table: Selected Bond Lengths for 1,1-Diethyl-3-(4-methoxybenzoyl)thiourea

| Bond | Length (Å) |

|---|---|

| C=O | 1.237 (2) |

| C=S | 1.658 (3) |

| C(sp²)–N(sp²) (amide) | 1.327 (2) |

| C(sp²)–N(sp²) (thioamide) | 1.431 (2) |

Theoretical and Computational Investigations of 1,1 Diethylthiourea

Quantum Chemical Calculations for 1,1-Diethylthiourea

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of this compound. These methods allow for the computation of molecular geometries, orbital energies, and charge distributions, which are key to understanding the molecule's reactivity and spectroscopic behavior.

The electronic structure of thiourea (B124793) derivatives is fundamentally linked to their function, for instance, as ligands in coordination chemistry or as corrosion inhibitors. DFT calculations are frequently employed to determine the distribution of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For thiourea-based molecules, the HOMO is typically localized on the sulfur atom, indicating that this is the primary site for electrophilic attack and coordination with metal ions. researchgate.netscispace.com The LUMO, conversely, is often distributed across the thiocarbonyl (C=S) group. scispace.com The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter that reflects the molecule's chemical reactivity and stability. imist.ma

In derivatives like 1-furoyl-3,3-diethylthiourea, quantum chemical calculations support a chemical interaction model with metal ions that is governed by orbital control, involving the electrons from the HOMO of the organic molecule and the vacant d-orbitals of the metal. researchgate.net Natural Bond Orbital (NBO) analysis can further reveal hyperconjugative stabilizing energies, with the sulfur atom often being a significant contributor. tandfonline.com The distribution of electrostatic potential and atomic charges, also calculable via DFT, identifies the nucleophilic and electrophilic sites within the molecule, confirming the high negative charge density on the sulfur atom, which makes it a soft active site for interactions. researchgate.netresearchgate.net

Table 1: Key Quantum Chemical Parameters for Thiourea Derivatives from DFT Calculations This table is a representative summary based on findings for structurally similar thiourea derivatives, as detailed data for this compound itself is not extensively published.

| Parameter | Typical Finding for Thiourea Derivatives | Significance |

|---|---|---|

| HOMO Localization | Primarily on the sulfur atom of the C=S group. researchgate.netscispace.com | Indicates the sulfur atom is the main site of electron donation (nucleophilicity) and coordination. researchgate.net |

| LUMO Localization | Distributed across the thiocarbonyl (C=S) or adjacent moieties. scispace.com | Represents the primary site for accepting electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Varies with substitution; a smaller gap suggests higher reactivity. imist.ma | Predicts the chemical reactivity and kinetic stability of the molecule. |

| Atomic Charges | High negative charge density on the sulfur and nitrogen atoms. researchgate.net | Identifies atoms most likely to engage in electrostatic interactions and form bonds with electrophiles or surfaces. |

| ΔN (Electron Transfer) | Calculated to predict electron donation tendency to a metal surface. researchgate.net | A positive ΔN value suggests a tendency for the molecule to donate electrons to a metal's vacant orbitals. |

Computational methods are highly effective in predicting spectroscopic properties, which can then be validated against experimental data from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. DFT calculations can compute harmonic vibrational frequencies that correlate well with experimental IR spectra. For thiourea derivatives, key vibrational bands include the ν(N-H), ν(C=S), and ν(C-N) modes. researchgate.net Theoretical calculations aid in the precise assignment of these bands. For example, in metal complexes of this compound, coordination through the sulfur atom leads to a decrease in the C=S bond order. researchgate.net This is computationally predicted and experimentally observed as an upfield shift (to lower chemical shift) of the C=S signal in the ¹³C NMR spectrum and a low-frequency shift in the ν(C=S) IR band. researchgate.netresearchgate.net

Similarly, ¹H NMR chemical shifts can be predicted. The protons on the nitrogen atoms (N-H) are particularly sensitive to their chemical environment. Upon complexation or strong intermolecular interaction, a downfield shift is often observed for the N-H proton signal, which can be rationalized by the calculated changes in electron density around the nitrogen atom. researchgate.net The ability to accurately model these spectral features provides strong evidence for proposed structures and interaction mechanisms. nih.gov

Table 2: Correlation of Experimental and Computationally Interpreted Spectroscopic Data for Thiourea Derivatives

| Spectroscopic Technique | Key Feature | Experimental Observation (upon interaction/coordination) | Theoretical Interpretation (from DFT) |

|---|---|---|---|

| FT-IR | ν(C=S) band | Shifts to lower frequency (e.g., from ~740 cm⁻¹ to lower values). | Weakening and elongation of the C=S bond due to electron donation from sulfur. researchgate.net |

| FT-IR | ν(N-H) band | Shifts in frequency. | Changes in hydrogen bonding and electronic environment of the N-H group. researchgate.net |

| ¹³C NMR | C=S resonance | Shifts upfield (lower ppm). researchgate.net | Shielding of the carbon nucleus due to a decrease in the C=S double bond character. researchgate.net |

| ¹H NMR | N-H resonance | Shifts downfield (higher ppm). researchgate.net | Deshielding of the proton due to increased π-electron density in the C-N bond upon complexation. researchgate.net |

Molecular Dynamics and Simulation Studies of this compound Systems

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes that are inaccessible to static quantum calculations. These simulations are crucial for understanding how this compound interacts with its environment, such as solvent molecules, reactive species, or surfaces.

While specific MD simulations of this compound with hydroxyl radicals (•OH) are not extensively documented, the reactivity can be inferred from studies on similar molecules and the known properties of thioureas as potent •OH scavengers. nih.govresearchgate.net MD simulations of •OH in aqueous solution show it to be a highly reactive species that can participate in several types of reactions, primarily hydrogen atom transfer (HAT). rsc.org

For this compound, two primary interaction pathways with •OH are plausible:

Hydrogen Atom Transfer (HAT): The •OH radical could abstract a hydrogen atom from the molecule. The most likely sites are the amine (-NH₂) group and the C-H bonds of the two ethyl groups. The HAT mechanism is a common initial step in the degradation of organic molecules by hydroxyl radicals.

Radical Adduct Formation (RAF): The •OH radical could add to the thiocarbonyl double bond (C=S). This would form a radical adduct intermediate, which could then undergo further reactions.

DFT-based MD simulations on other systems have shown that such radical-molecule interactions occur within picoseconds. rsc.org The hydration cage of the •OH radical, consisting of a dynamic network of hydrogen-bonded water molecules, plays a crucial role in mediating its mobility and reactivity. rsc.org

The use of thiourea derivatives as corrosion inhibitors has prompted numerous computational studies on their adsorption onto metal surfaces. Monte Carlo (MC) and Molecular Dynamics (MD) simulations are used to investigate the most stable adsorption configurations of inhibitor molecules on a metal surface, such as the Fe(110) plane for mild steel. researchgate.netmaterials.international

These simulations show that thiourea derivatives tend to adsorb on the metal surface in a flat or near-flat orientation, which maximizes the contact area and protective efficiency. imist.mamaterials.international The adsorption is driven by interactions between the heteroatoms (N, S, and O in derivatives) and the metal surface atoms. materials.international The sulfur atom, with its high electron density (as confirmed by quantum calculations), is a primary center for this interaction.

Calculated adsorption and binding energies provide quantitative insight into the strength and nature of the interaction. High negative adsorption energies indicate a spontaneous and strong adsorption process. imist.ma The magnitude of the binding energy can help distinguish between physisorption (weaker, van der Waals forces) and chemisorption (stronger, involving orbital overlap and bond formation). imist.ma For many thiourea-based inhibitors, the adsorption mechanism is found to be a combination of both. researchgate.net

Table 3: Summary of Findings from Adsorption Simulations of Thiourea Derivatives on Metal Surfaces This table summarizes general findings from Monte Carlo and MD simulations of various thiourea-based inhibitors.

| Simulation Parameter | Typical Result/Observation | Significance |

|---|---|---|

| Adsorption Configuration | Molecules adsorb in a parallel or near-parallel orientation to the metal surface. materials.international | Maximizes surface coverage, leading to a more effective protective barrier against corrosive agents. |

| Adsorption Energy | Large negative values (e.g., <-100 kcal/mol). imist.ma | Indicates a strong, spontaneous, and stable adsorption of the inhibitor on the surface. |

| Binding Energy | Values suggest a mixture of physisorption and chemisorption. imist.maresearchgate.net | The inhibitor is held by both electrostatic forces and covalent/coordinative bonds, leading to a robust protective film. |

| Active Sites | Heteroatoms (S, N, O) are the primary centers for interaction with the metal surface. materials.international | Confirms the role of lone pair electrons on these atoms in anchoring the molecule to the metal. |

| Displacement of Water | Inhibitor molecules effectively displace pre-adsorbed water molecules from the surface. researchgate.net | A critical step in forming a protective layer, as water is essential for the corrosion process. |

Emerging Research Frontiers and Future Perspectives for 1,1 Diethylthiourea

Interdisciplinary Research Integrating 1,1-Diethylthiourea

The versatility of this compound has fostered a growing body of interdisciplinary research, bridging chemistry, biology, and materials science. Its ability to act as a ligand in coordination chemistry is a significant area of exploration. researchgate.netconicet.gov.arresearchgate.net The presence of both sulfur and nitrogen atoms allows DETU to form stable complexes with a variety of transition metals. researchgate.netresearchgate.net These metal complexes are being investigated for their potential in catalysis, as sensors, and for their biological activities. conicet.gov.arresearchgate.net

In the realm of materials science, DETU and its derivatives are being explored as components in the development of new materials. conicet.gov.ar For instance, research has shown the potential of using metal complexes of acylthioureas, a class of compounds related to DETU, as precursors for synthesizing metal sulfides like Ni3S2, Cu1.96S, and Co4S3 through thermal decomposition. conicet.gov.ar Another study demonstrated that a cadmium(II) complex of a DETU derivative could serve as a single-source precursor for other materials. conicet.gov.ar Furthermore, DETU has been investigated as a corrosion inhibitor for metals such as ferrous metals and aluminum alloys. acs.orgca.gov

The biological activities of thiourea (B124793) derivatives, including those structurally similar to DETU, are a major focus of interdisciplinary studies. mdpi.comresearchgate.net These compounds have shown promise as antibacterial, anticancer, and antioxidant agents. mdpi.com The chemical versatility of these molecules, combined with the ability to determine their detailed structural properties, opens up promising avenues for biological applications through a synergistic interdisciplinary approach. conicet.gov.ar For example, new platinum(II) complexes with 3-allyl-1,1-diethylthiourea have been synthesized as analogues of the anticancer drug cisplatin (B142131) and are being studied for their effects on liver enzymes. researchgate.netresearcher.life

Methodological Advancements in this compound Studies

Recent advancements in analytical and computational methods are providing deeper insights into the behavior and properties of this compound. High-performance liquid chromatography (HPLC) has been a key technique for the analysis of DETU in various matrices, including its determination in rat plasma and lubricating oil additives. iarc.fr More recently, liquid chromatography coupled with mass spectrometry (LC/MS) has been employed for the quantification of DETU in commercial chloroprene (B89495) materials. diva-portal.org

Solid-phase microextraction combined with gas chromatography/mass spectrometry (SPME/GC/MS) has been utilized to measure the degradation of DETU to ethyl isothiocyanate (EITC), a potent sensitizer. diva-portal.org This is particularly relevant in understanding the allergenic properties of materials containing DETU, such as neoprene rubber. diva-portal.orgnih.gov Spectroscopic techniques, including infrared, ultraviolet, and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in characterizing the structure of DETU and its derivatives. iarc.fr

Computational methods, such as quantum theoretical approaches, are being used to investigate the reaction mechanisms of DETU. For instance, studies have explored the hydrogen atom transfer mechanisms for the reaction between DETU and hydroxyl radicals, providing insights into the preferred reaction pathways. researchgate.net These theoretical studies complement experimental findings and help in elucidating the electronic and kinetic properties of the species involved. researchgate.net

Below is a table summarizing some of the advanced analytical techniques used in the study of this compound and its derivatives.

| Analytical Method | Application in this compound Research | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Determination and quantification in biological and industrial samples. | iarc.fr |

| Liquid Chromatography/Mass Spectrometry (LC/MS) | Quantification in commercial products like chloroprene rubber. | diva-portal.org |

| Solid-Phase Microextraction/Gas Chromatography/Mass Spectrometry (SPME/GC/MS) | Measurement of degradation products like ethyl isothiocyanate. | diva-portal.org |

| Quantum Theoretical Approaches (DFT) | Investigation of reaction mechanisms and kinetic properties. | researchgate.net |

| X-ray Crystallography | Determination of the three-dimensional structure of DETU-containing complexes. | iucr.org |

Unexplored Applications and Fundamental Research Questions for this compound

While significant progress has been made, several areas concerning this compound remain ripe for exploration, presenting both opportunities for new applications and fundamental research questions.

One of the key unexplored frontiers is the full potential of DETU in "green chemistry" . While it is used as a vulcanization accelerator in the rubber industry, further research could focus on developing more environmentally benign synthesis routes for DETU itself and its derivatives. iarc.frscirp.org Additionally, its role as a corrosion inhibitor could be expanded to a wider range of materials and environments, with a focus on creating more effective and less toxic formulations. acs.orgca.govchemotechnique.se

In the field of agrochemicals , thiourea derivatives have shown potential as fungicides, insecticides, and herbicides. acs.org However, the specific applications of this compound in this domain are not extensively documented and represent a significant area for future research. Structure-activity relationship (SAR) studies could guide the design of novel DETU-based pesticides with improved efficacy and lower environmental impact. acs.org

The development of chemosensors based on DETU and its derivatives is another promising avenue. researchgate.netnih.gov Their ability to bind with metal ions could be exploited to create selective and sensitive sensors for detecting environmental pollutants or for use in biomedical diagnostics. nih.govresearchgate.net For example, a cadmium(II) selective electrode has been developed using a 1-furoyl-3,3-diethyl thiourea as an ionophore. researchgate.net

Several fundamental research questions also remain:

What is the full range of metal ions that can form stable and functional complexes with this compound? researchgate.net A deeper understanding of the coordination chemistry could lead to the design of novel catalysts and functional materials.

How do the substituents on the nitrogen atoms of thiourea derivatives precisely influence their biological activity? mdpi.comresearchgate.net Elucidating these structure-activity relationships is crucial for designing more potent and selective therapeutic agents.

What are the detailed metabolic pathways of this compound in various biological systems? iarc.fr While its degradation to ethyl isothiocyanate is known to be linked to allergic reactions, a more comprehensive understanding of its metabolism is needed. diva-portal.orgnih.gov

Can the degradation of DETU in consumer products be controlled or mitigated to reduce allergic sensitization? diva-portal.orgnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.